molecular formula C10H10N4OS B2736431 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one CAS No. 56864-83-6

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one

Cat. No.: B2736431
CAS No.: 56864-83-6
M. Wt: 234.28
InChI Key: KCXMSZGXMLZXLO-UHFFFAOYSA-N
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Description

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of an amino group at the 4-position, a benzylthio group at the 6-position, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylthiourea with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinone derivatives.

    Substitution: N-substituted triazinone derivatives.

Scientific Research Applications

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antidiabetic and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzylthio group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-(benzylthio)-5-pyrimidinyl: Shares a similar structure but with a pyrimidine core.

    2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Another related compound with different substituents.

Uniqueness

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one is unique due to its triazinone core, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrimidine cores. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-amino-4-benzylsulfanyl-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-8-12-9(15)14-10(13-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMSZGXMLZXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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